Physicochemical Differentiation: Predicted pKa Variation Among Positional Isomers
The acid dissociation constant (pKa) of the aniline nitrogen is sensitive to the electronic effects of substituents and their positions. For the closely related analog 4-[2-(2-methoxyethoxy)ethoxy]-3-methylphenylamine (CAS: 946784-90-3), the predicted pKa is 5.21 ± 0.10 . While experimental data for 2-[2-(2-Methoxyethoxy)ethoxy]-5-methylphenylamine is not available, the different substitution pattern (ortho-alkoxy, meta-methyl vs. para-alkoxy, meta-methyl) will alter the electron density on the amine nitrogen through resonance and inductive effects, leading to a different pKa value. This parameter is crucial for predicting ionization state under physiological or reaction conditions, impacting solubility, membrane permeability, and reactivity.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | No experimental data available; predicted value unavailable. |
| Comparator Or Baseline | 4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine (CAS: 946784-90-3) with predicted pKa = 5.21 ± 0.10 |
| Quantified Difference | Not directly quantifiable without experimental data, but substitution pattern difference implies a distinct pKa value. |
| Conditions | Predicted value based on computational models; experimental verification recommended. |
Why This Matters
Different pKa values affect solubility and reactivity in aqueous buffers and biological media, making the correct isomer essential for reproducible results in chemical synthesis and biological assays.
